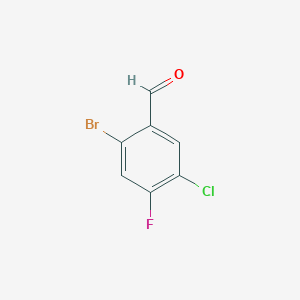

2-Bromo-5-chloro-4-fluoro-benzaldéhyde

Vue d'ensemble

Description

2-Bromo-5-chloro-4-fluorobenzaldehyde is an important class of pharmaceutical intermediates which can be used in the synthesis of a variety of drugs . It can be used in the preparation of the compound 3-chloro-14-cyclohexyl-6-[2-(dimethylamino)ethyl]-7-oxo-5,6,7,8-tetrahydroindolo[2,1-a][2,5]benzo[di-acridine]-11-carboxylic acid, which can be used in the treatment or prevention of viral infections .

Synthesis Analysis

2-Bromo-5-fluorobenzaldehyde can be prepared by reacting 2-bromo-5-fluorotoluene with N-bromosuccinimide .Molecular Structure Analysis

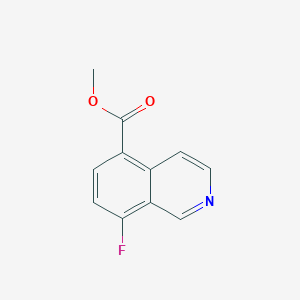

The molecular formula of 2-Bromo-5-chloro-4-fluorobenzaldehyde is C7H3BrClFO . The InChI code is 1S/C7H3BrClFO/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H . The molecular weight is 237.45 g/mol .Chemical Reactions Analysis

2-Bromo-5-chloro-4-fluorobenzaldehyde is used in the synthesis of a variety of drugs . It can be used in the preparation of the compound 3-chloro-14-cyclohexyl-6-[2-(dimethylamino)ethyl]-7-oxo-5,6,7,8-tetrahydroindolo[2,1-a][2,5]benzo[di-acridine]-11-carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-5-chloro-4-fluorobenzaldehyde include a molecular weight of 237.45 g/mol , a topological polar surface area of 17.1 Ų , and a complexity of 155 . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count .Applications De Recherche Scientifique

Chimie pharmaceutique

Le 2-Bromo-5-chloro-4-fluoro-benzaldéhyde est utilisé en chimie pharmaceutique pour la synthèse de composés ayant des effets thérapeutiques potentiels. Ses dérivés peuvent être conçus pour augmenter l'affinité de l'oxygène pour l'hémoglobine humaine, ce qui est bénéfique dans le traitement de maladies telles que la drépanocytose. De plus, ces dérivés peuvent agir comme des inhibiteurs pour empêcher la falciformation des érythrocytes .

Science des matériaux

En science des matériaux, ce composé sert de précurseur pour la synthèse de benzoxaboroles. Ceux-ci sont utilisés pour créer des récepteurs moléculaires, qui sont essentiels pour les applications de détection. Ils jouent également un rôle dans l'ingénierie cristalline, aidant au développement de nouveaux matériaux présentant les propriétés souhaitées .

Chimie analytique

Les données spectrales infrarouges du composé sont précieuses en chimie analytique. La spectroscopie infrarouge (IR), aidée par la théorie de la fonctionnelle de la densité (DFT), permet de caractériser les interactions entre le composé et le solvant. Ceci est essentiel pour comprendre les effets du solvant sur les vibrations d'élongation du carbonyle, ce qui est important dans l'analyse de diverses substances .

Chimie de coordination

Le this compound est utilisé pour synthétiser des ligands en chimie de coordination des métaux. Ces ligands peuvent chélatiser les métaux, formant des complexes utilisés en catalyse, ainsi que dans la conception de réseaux métallo-organiques (MOF) pour le stockage et la séparation des gaz .

Safety and Hazards

Mécanisme D'action

Target of Action

2-Bromo-5-chloro-4-fluorobenzaldehyde is an important class of pharmaceutical intermediates . It is used in the synthesis of a variety of drugs . .

Mode of Action

It is known that fluorobenzaldehydes can be used to make a variety of schiff base compounds through a condensation reaction . These Schiff base compounds have been found to possess antimicrobial properties .

Biochemical Pathways

It is used as a precursor for the synthesis of 5-fluoro-3-substituted benzoxaboroles , which are used in material science as molecular receptors, building blocks in crystal engineering, as steroid conjugates for molecular imprinting, dyes, and biosensors of alpha hydroxyl carboxylic acids .

Result of Action

It is known that it can be used in the preparation of the compound 3-chloro-14-cyclohexyl-6-[2-(dimethylamino)ethyl]-7-oxo-5,6,7,8-tetrahydroindolo[2,1-a][2,5]benzo[di-acridine]-11-carboxylic acid , which can be used in the treatment or prevention of viral infections .

Action Environment

It is known that it should be stored in an inert atmosphere at 2-8°c .

Analyse Biochimique

Biochemical Properties

2-Bromo-5-chloro-4-fluorobenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of specific chemical bonds. For instance, it can act as an electrophile in nucleophilic aromatic substitution reactions, where it interacts with nucleophiles such as amines and thiols. These interactions are crucial for the synthesis of pharmaceuticals and other biologically active compounds .

Cellular Effects

2-Bromo-5-chloro-4-fluorobenzaldehyde has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered levels of metabolites and changes in cellular energy production. Additionally, it can affect the expression of genes related to cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of 2-Bromo-5-chloro-4-fluorobenzaldehyde involves its interaction with specific biomolecules. It can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, it may form covalent bonds with the active sites of enzymes, thereby inhibiting their activity. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-5-chloro-4-fluorobenzaldehyde can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under inert atmosphere and low temperatures (2-8°C), but it may degrade over time when exposed to light, heat, or reactive chemicals. Long-term exposure to 2-Bromo-5-chloro-4-fluorobenzaldehyde can lead to cumulative effects on cellular function, such as prolonged enzyme inhibition or sustained changes in gene expression .

Dosage Effects in Animal Models

The effects of 2-Bromo-5-chloro-4-fluorobenzaldehyde vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound may cause toxicity, leading to adverse effects such as organ damage or altered metabolic function. It is important to determine the threshold dose that elicits a therapeutic effect without causing toxicity .

Metabolic Pathways

2-Bromo-5-chloro-4-fluorobenzaldehyde is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics, determining its efficacy and safety in therapeutic applications .

Transport and Distribution

The transport and distribution of 2-Bromo-5-chloro-4-fluorobenzaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake, localization, and accumulation in target cells. For example, it may be transported across cell membranes by organic anion transporters or bound to plasma proteins for systemic distribution. The compound’s distribution can affect its bioavailability and therapeutic potential .

Subcellular Localization

2-Bromo-5-chloro-4-fluorobenzaldehyde can localize to specific subcellular compartments, influencing its activity and function. It may be directed to organelles such as the mitochondria, nucleus, or endoplasmic reticulum, where it can interact with specific biomolecules. Targeting signals or post-translational modifications may play a role in its subcellular localization, determining its site of action and biological effects .

Propriétés

IUPAC Name |

2-bromo-5-chloro-4-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFGNBIVQUWFIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1447613.png)

![4-Isobutyl-[1,4]diazepan-5-one](/img/structure/B1447614.png)

![5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1447615.png)

![6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1447617.png)

![1H-Pyrazolo[4,3-c]pyridine-1-acetonitrile, 4,5,6,7-tetrahydro-3-(trifluoromethyl)-](/img/structure/B1447619.png)